molecular formula C19H17N3O7 B141312 Nocardicin E CAS No. 63555-59-9

Nocardicin E

Katalognummer: B141312
CAS-Nummer: 63555-59-9
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: NMMOYDKOFASOBV-HKHZIIAMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nocardicin E is a monocyclic beta-lactam antibiotic produced by the actinomycete Nocardia uniformis subsp. tsuyamanensis. It belongs to the nocardicin family, which is known for its antimicrobial properties. This compound is particularly notable for its ability to inhibit the synthesis of the peptidoglycan layer of bacterial cell walls, making it an effective agent against certain bacterial infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nocardicin E is typically produced through the cultivation of Nocardia uniformis subsp. tsuyamanensis in an aqueous nutrient medium under aerobic conditions. The compound is then isolated from the culture broth . The biosynthesis involves the conversion of nocardicin C to this compound, facilitated by specific enzymes such as NocL .

Industrial Production Methods: For large-scale production, microbial fermentation is the preferred method. This involves optimizing the growth conditions of Nocardia species to maximize the yield of this compound. Advances in genetic engineering have also been employed to enhance the production titer and structural diversification of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Nocardicin E undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Nocardicin E has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying beta-lactam antibiotics.

    Biology: Investigated for its antimicrobial properties and its role in inhibiting bacterial cell wall synthesis.

    Medicine: Potential therapeutic agent against bacterial infections, particularly those resistant to other antibiotics.

    Industry: Employed in the development of new antibiotics and antimicrobial agents

Wirkmechanismus

Nocardicin E exerts its effects by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. This is achieved by binding to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan strands. The inhibition of these proteins leads to the weakening of the bacterial cell wall and ultimately, cell lysis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific mechanism of action and its ability to inhibit the synthesis of the peptidoglycan layer in bacterial cell walls. Unlike other beta-lactam antibiotics, this compound has a monocyclic beta-lactam ring, which contributes to its stability and resistance to beta-lactamase enzymes .

Biologische Aktivität

Nocardicin E is a member of the nocardicin family of monocyclic β-lactam antibiotics produced by the actinomycete Nocardia uniformis. This compound has garnered interest due to its unique structural features and significant biological activities, particularly against various bacterial strains and its potential applications in cancer therapy.

Chemical Structure and Properties

This compound is characterized by a monocyclic β-lactam core, which is essential for its antibacterial activity. The structural uniqueness of nocardicins, including the presence of an oxime moiety, contributes to their efficacy against resistant bacterial strains. The synthesis and modification of this compound have been explored to enhance its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity, particularly against gram-negative bacteria. Its effectiveness has been compared with other antibiotics, showcasing its ability to inhibit the growth of resistant strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa1-4 µg/ml
Escherichia coli8-16 µg/ml
Serratia marcescens2-8 µg/ml
Proteus mirabilis4-16 µg/ml

The data indicate that this compound is particularly effective against Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections. Its MIC values suggest that it is more potent than many conventional antibiotics, making it a candidate for further development.

This compound functions by inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death, especially in rapidly dividing bacteria.

Inhibition of Kinases and Cancer Research

Recent studies have revealed that this compound also inhibits specific kinases involved in cancer cell proliferation. This dual action—antibacterial and anticancer—highlights its potential as a therapeutic agent beyond traditional antibiotic use.

Case Study: this compound in Cancer Therapy

A study investigated the effects of this compound on human cancer cell lines, demonstrating that it induced apoptosis through kinase inhibition pathways. The results indicated significant reductions in cell viability at concentrations that were non-toxic to normal cells, suggesting a selective action against cancerous cells.

Eigenschaften

CAS-Nummer

63555-59-9

Molekularformel

C19H17N3O7

Molekulargewicht

399.4 g/mol

IUPAC-Name

(2R)-2-[(3S)-3-[[(2Z)-2-hydroxyimino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C19H17N3O7/c23-12-5-1-10(2-6-12)15(21-29)17(25)20-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14,16,23-24,29H,9H2,(H,20,25)(H,27,28)/b21-15-/t14-,16+/m0/s1

InChI-Schlüssel

NMMOYDKOFASOBV-HKHZIIAMSA-N

SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O

Isomerische SMILES

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)O

Kanonische SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O

Synonyme

(αR,3S)-3-[[(2Z)-(Hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid;  [3S-[1(S*),3R*(Z)]]-3-[[(Hydroxyimino)(4-hydroxyphenyl)_x000B_acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nocardicin E
Reactant of Route 2
Reactant of Route 2
Nocardicin E
Reactant of Route 3
Nocardicin E
Reactant of Route 4
Reactant of Route 4
Nocardicin E
Reactant of Route 5
Nocardicin E
Reactant of Route 6
Nocardicin E

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.